Cas no 103065-20-9 (Ergostane-2,3,6-triol,25-methyl-, 2,3,6-tris(hydrogen sulfate))

Ergostane-2,3,6-triol,25-methyl-, 2,3,6-tris(hydrogen sulfate) structure
103065-20-9 structure
Product Name:Ergostane-2,3,6-triol,25-methyl-, 2,3,6-tris(hydrogen sulfate)
CAS No:103065-20-9
MF:C29H52O12S3
MW:688.91098690033
CID:179492
PubChem ID:73361
Update Time:2025-04-19

Ergostane-2,3,6-triol,25-methyl-, 2,3,6-tris(hydrogen sulfate) Chemical and Physical Properties

Names and Identifiers

    • Ergostane-2,3,6-triol,25-methyl-, 2,3,6-tris(hydrogen sulfate)
    • [(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfooxy-17-[(2R,5S)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] hydrogen s
    • Halistanol trisulfate
    • (2beta,3alpha,5alpha,6alpha)-25-methylergostane-2,3,6-triyl tris(hydrogen sulfate)
    • Ergostane-2,3,6-triol, 25-methyl-, tris(hydrogen sulfate), (2beta,3alpha,5alpha,6alpha,24zeta)-
    • Halistanol sulfate
    • DTXSID60908179
    • CHEMBL509296
    • 25-methylergostane-2,3,6-triyl tris(hydrogen sulfate)
    • [(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfooxy-17-[(1R,4S)-1,4,5,5-tetramethylhexyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] hydrogen sulfate
    • Ergostane-2,3,6-triol, 25-methyl-, tris(hydrogen sulfate), (2.beta.,3.alpha.,5.alpha.,6.alpha.)-
    • Q27154920
    • C17159
    • Ergostane-2,3,6-triol, 25-methyl-, tris(hydrogen sulfate), 2.beta.,3.alpha.,5.alpha.,6.alpha.)-
    • CHEBI:80949
    • 103065-20-9
    • 24,25-Dimethylcholestane-2,3,6-triol, tris(hydrogen sulfate), (2.beta.,3.alpha.,6.alpha.)
    • [(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfooxy-17-[(2R,5S)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] hydrogen sulfate
    • Inchi: 1S/C29H52O12S3/c1-17(8-9-18(2)27(3,4)5)20-10-11-21-19-14-24(39-42(30,31)32)23-15-25(40-43(33,34)35)26(41-44(36,37)38)16-29(23,7)22(19)12-13-28(20,21)6/h17-26H,8-16H2,1-7H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)/t17-,18+,19+,20-,21+,22+,23-,24+,25+,26+,28-,29-/m1/s1
    • InChI Key: UYXOPBYFUWYADH-APJFPIMXSA-N
    • SMILES: S(=O)(=O)(O)O[C@H]1C[C@@H]2[C@H](CC[C@]3(C)[C@@H]([C@H](C)CC[C@H](C)C(C)(C)C)CC[C@@H]23)[C@@]2(C)C[C@@H]([C@H](C[C@@H]21)OS(=O)(=O)O)OS(=O)(=O)O

Computed Properties

  • Exact Mass: 688.262091g/mol
  • Monoisotopic Mass: 688.262091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 11
  • Complexity: 1360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 12
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 688.9g/mol
  • XLogP3: 6.5
  • Topological Polar Surface Area: 216Ų

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